molecular formula C15H30O2 B1618485 Octyl heptanoate CAS No. 5132-75-2

Octyl heptanoate

Cat. No. B1618485
CAS RN: 5132-75-2
M. Wt: 242.4 g/mol
InChI Key: XAZROQGRFWCMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl heptanoate, also known as fema 2810 or octyl enanthate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Octyl heptanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Octyl heptanoate has been primarily detected in urine. Within the cell, octyl heptanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Octyl heptanoate has a fatty and fruity taste.

Scientific Research Applications

  • Synthesis and Green Chemistry : Octyl heptanoate, or compounds derived from similar processes, are studied for their synthesis methods. For instance, the oxidation of octene-1 by hydrogen peroxide under phase-transfer catalysis conditions has been explored for synthesizing heptanoic acid, a related compound, with a nearly 90% yield at temperatures below 100°C. This method is recommended for creating green chemistry processes for the synthesis of monocarboxylic acids from α-alkenes (Berdnikova et al., 2018).

  • Environmental Science : In environmental studies, the microbial debromination of polybrominated diphenyl ethers (PBDEs), which are widely used flame retardants, has been observed. Anaerobic bacteria, including Sulfurospirillum multivorans and Dehalococcoides species, demonstrate the potential to degrade these compounds. Research in this area could have significant implications for environmental protection and public health (He et al., 2006).

  • Biofuel Production : Research into biofuels has investigated the use of medium-chain carboxylic acids, like heptanoic acid, as precursors for chemicals and transport fuels. For instance, Megasphaera sp. MH was shown to metabolize fructose to produce various medium-chain carboxylic acids, including heptanoic acid, in high concentrations when supplemented with electron acceptors. This discovery could be pivotal in developing sustainable biofuel production methods (Jeon et al., 2016).

  • Chemical Ecology : In chemical ecology, compounds similar to Octyl heptanoate, like heptanol and octanol, are studied for their role in animal behavior and communication. For example, certain alkanols such as heptanol and octanol have been found to influence the electrical coupling in cells and can affect the behavior of animals like bees, indicating their significance in natural communication systems (Johnson et al., 1985).

properties

CAS RN

5132-75-2

Product Name

Octyl heptanoate

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

octyl heptanoate

InChI

InChI=1S/C15H30O2/c1-3-5-7-9-10-12-14-17-15(16)13-11-8-6-4-2/h3-14H2,1-2H3

InChI Key

XAZROQGRFWCMBU-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCCCCC

Canonical SMILES

CCCCCCCCOC(=O)CCCCCC

boiling_point

290.0 °C

density

d20 0.85
0.85200 (20°)

melting_point

-22.5 °C
Mp -21.5 °
-21.5°C

Other CAS RN

5132-75-2

physical_description

Liquid
colourless liquid with a fruity, slightly fatty odou

solubility

soluble in most organic solvents;  insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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